(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3OS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
(1S)-3-methylsulfanyl-1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)8-11-12-9(13-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
PSRVQBUIKBAKAF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C1=NN=C(O1)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclocondensation of acylhydrazides with carboxylic acid derivatives. For example, 5-isopropyl-1,3,4-oxadiazole-2-carboxylic acid reacts with thioamide precursors under acidic conditions to form the oxadiazole ring. Key steps include:
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes ring closure |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Catalyst | Pyridine | Neutralizes HCl |
Introduction of Methylthio Group
The methylthio (-SCH₃) moiety is introduced via nucleophilic substitution. 3-Bromo-propan-1-amine reacts with sodium thiomethoxide (NaSCH₃) in dimethylformamide (DMF):
Amidoxime Cyclization
Amidoxime Intermediate Synthesis
A two-step process involves:
Table 2: Cyclization Efficiency
| Cyclizing Agent | Time (h) | Yield (%) |
|---|---|---|
| TFAA | 4 | 75 |
| POCl₃ | 6 | 65 |
Stereochemical Control
Chiral resolution is achieved using (S)-(−)-α-methylbenzylamine as a resolving agent:
Multicomponent Ugi Reaction
Ugi-Adduct Formation
The Ugi four-component reaction (Ugi-4CR) enables simultaneous assembly of the oxadiazole and amine side chain:
Post-Ugi Cyclization
The Ugi adduct undergoes microwave-assisted cyclization:
Asymmetric Synthesis
Chiral Auxiliary Approach
(R)-Proline is used to induce stereochemistry during oxadiazole formation:
Table 3: Chiral Auxiliary Performance
| Auxiliary | ee (%) | Yield (%) |
|---|---|---|
| (R)-Proline | 98 | 70 |
| (S)-Binap | 95 | 65 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling reduces reaction time and waste:
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH₃) group undergoes selective oxidation under controlled conditions:
| Reagent | Product | Conditions | Key Observations |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | 0–5°C, 2–4 hours | Controlled oxidation prevents over-oxidation to sulfone |
| mCPBA | Sulfone derivative | RT, dichloromethane, 6 hours | Complete conversion confirmed via NMR |
| KMnO₄ (acidic) | Sulfonic acid derivative | 60°C, H₂SO₄ catalyst | Requires harsh conditions; low yield |
The stereoelectronic influence of the oxadiazole ring directs oxidation to the methylthio group rather than the amine. Sulfoxide formation is reversible under reducing conditions.
Reduction Reactions
The 1,3,4-oxadiazole ring is susceptible to reductive cleavage:
| Reagent | Product | Conditions |
|---|---|---|
| LiAlH₄ | 1,2-Diaminopropane derivative | Dry THF, reflux, 8 hours |
| H₂/Pd-C | Partially saturated oxadiazoline intermediate | 50 psi, ethanol, 12 hours |
LiAlH₄ reduces the oxadiazole ring to a diamino structure while preserving the methylthio group. Catalytic hydrogenation yields a partially saturated intermediate, indicating kinetic preference for ring opening over complete saturation.
Nucleophilic Substitution
The methylthio group participates in nucleophilic displacement:
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| NaN₃ | Azide derivative | DMF, 80°C, 6 hours | 72% |
| KCN | Cyano derivative | EtOH/H₂O, reflux, 10 hours | 65% |
Steric hindrance from the isopropyl group on the oxadiazole slows substitution kinetics compared to non-branched analogs.
Amine Functionalization
The primary amine undergoes typical reactions:
Acylation
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | Acetamide derivative | Pyridine, RT, 2 hours |
| Benzoyl chloride | Benzamide derivative | DCM, 0°C, 4 hours |
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis to form imines, confirmed by IR (C=N stretch at ~1640 cm⁻¹).
Ring-Opening Reactions
The oxadiazole ring undergoes acid-catalyzed hydrolysis:
| Acid | Product | Conditions |
|---|---|---|
| HCl (6M) | Thiosemicarbazide intermediate | Reflux, 12 hours |
| H₂SO₄ (conc.) | Carboxylic acid derivative | 100°C, 24 hours |
Mechanistic studies suggest protonation at N3 initiates ring opening, followed by nucleophilic attack by water .
Metabolic Biotransformation
In vitro studies using liver microsomes reveal:
-
Primary Pathway : Oxidative desulfurization of the methylthio group to sulfinic acid (CYP3A4-mediated) .
-
Secondary Pathway : Glucuronidation of the amine group (UGT1A1 isoform) .
Comparative Reactivity Table
| Reaction Site | Reactivity | Key Influencing Factors |
|---|---|---|
| Oxadiazole ring | High | Electron-withdrawing effect of N-O bonds |
| Methylthio group | Moderate | Steric shielding by isopropyl group |
| Amine group | High | Proximity to oxadiazole’s π-system |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in prodrug design and targeted covalent inhibition strategies. Future studies should explore enantioselective transformations leveraging its chiral center .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- IUPAC Name : (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine
The structure features an oxadiazole ring which is known for its biological activity, particularly in neuropharmacology and anticancer research.
Neurodegenerative Diseases
Recent studies highlight the efficacy of compounds containing the oxadiazole moiety in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves the inhibition of tau protein aggregation, a hallmark of tauopathies. The compound has been linked to potential therapeutic effects against tau-mediated neurodegeneration, as detailed in patent literature that discusses its role in drug formulations aimed at treating Alzheimer's disease and progressive supranuclear palsy .
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies on related compounds demonstrate substantial growth inhibition rates against multiple cancer types, including breast and ovarian cancers .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of similar oxadiazole derivatives on neuronal cultures exposed to amyloid-beta toxicity. Results showed that these compounds significantly reduced cell death and preserved neuronal function, suggesting their potential as therapeutic agents for Alzheimer's disease .
Case Study 2: Anticancer Efficacy
Another investigation focused on the synthesis and evaluation of oxadiazole derivatives indicated that specific modifications to the oxadiazole structure enhanced anticancer activity. In vitro tests revealed that certain derivatives led to over 80% growth inhibition in aggressive cancer cell lines such as OVCAR-8 (ovarian cancer) and SNB-19 (glioblastoma) .
Comparative Analysis of Oxadiazole Compounds
To better illustrate the potential applications of this compound compared to other oxadiazole derivatives, the following table summarizes key findings from recent studies:
| Compound Name | Target Disease | Mechanism of Action | Growth Inhibition (%) |
|---|---|---|---|
| This compound | Alzheimer's Disease | Tau aggregation inhibition | Not yet quantified |
| N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amine | Various cancers | Induces apoptosis | Up to 86.61% |
| 5-Methyl-1,3,4-Oxadiazol Derivatives | Glioblastoma | Cell cycle arrest | Up to 75.99% |
Mechanism of Action
The mechanism of action of (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids to affect gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Thioether-Containing Compounds: Molecules with similar methylthio groups.
Uniqueness
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
(S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure incorporates an oxadiazole ring, which is known for contributing to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxadiazole moiety can enhance the compound's ability to modulate enzyme activity and receptor interactions.
Key Activities:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Effective |
| Compound B | Escherichia coli | Moderate |
| Compound C | Candida albicans | Effective |
Case Studies
-
Anticancer Properties:
A study demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, a related compound was tested on pancreatic cancer cells and exhibited cytostatic effects at micromolar concentrations . -
Neuroprotective Effects:
Research indicates that oxadiazole derivatives may offer neuroprotective benefits. In vitro assays showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Oxadiazole Ring:
- The initial step involves the reaction of isopropyl hydrazine with appropriate carboxylic acid derivatives under acidic conditions to form the oxadiazole core.
-
Methylthio Group Introduction:
- The methylthio group is introduced through a nucleophilic substitution reaction with a suitable electrophile.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate solubility and favorable absorption characteristics in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. Key steps include:
- Step 1 : Reacting 5-isopropyl-1,3,4-oxadiazol-2-amine with a suitable alkylating agent (e.g., methylthio-propanol derivative) under reflux in anhydrous solvents like DMF or THF.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate the enantiomerically pure (S)-form .
- Validation : Confirm stereochemistry using polarimetry or chiral HPLC (e.g., Chiralpak® columns) .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify proton environments (e.g., methylthio protons at δ 2.1–2.3 ppm, oxadiazole ring protons) and carbon assignments .
- FTIR : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole, S-CH₃ at 650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match molecular ion peaks (e.g., [M+H]+) to the theoretical molecular weight (C₁₀H₁₈N₃OS: calc. 228.12) .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived catalysts) during key bond-forming steps .
- Resolution Techniques : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) or kinetic resolution via enzymatic methods (lipases) .
- Quality Control : Validate purity using chiral HPLC (e.g., >99% ee) and compare optical rotation values with literature standards .
Q. How to design biological activity studies for this compound?
- Methodological Answer :
- Assay Selection : Prioritize targets based on oxadiazole bioactivity (e.g., antimicrobial assays against S. aureus or E. coli using broth microdilution for MIC determination) .
- Dose-Response Analysis : Test concentrations from 1–100 µM, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Purity Verification : Re-examine compound purity via HPLC and elemental analysis; impurities (e.g., unreacted intermediates) may skew results .
- Assay Standardization : Compare protocols for consistency in inoculum size, incubation time, and endpoint criteria (e.g., OD₆₀₀ vs. colony counting) .
- Structural Confirmation : Re-validate the compound’s structure if discrepancies arise, focusing on stereochemistry and functional group integrity .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Modeling : Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., methylthio group reactivity) .
Experimental Design & Optimization
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using a fractional factorial design to identify critical factors .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. What are the stability considerations for long-term storage?
- Methodological Answer :
- Degradation Pathways : Monitor for oxidation of the methylthio group (use TLC/HPLC) and hydrolysis of the oxadiazole ring under acidic/basic conditions .
- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C, with desiccants to prevent moisture uptake .
Theoretical & Mechanistic Frameworks
Q. How to link this compound’s activity to a theoretical framework (e.g., enzyme inhibition)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
